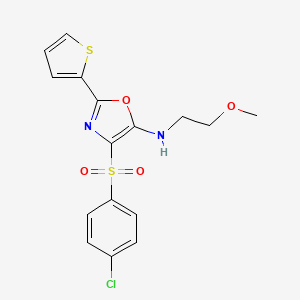
4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(thiophen-2-yl)oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(thiophen-2-yl)oxazol-5-amine is a useful research compound. Its molecular formula is C16H15ClN2O4S2 and its molecular weight is 398.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(thiophen-2-yl)oxazol-5-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structure comprising an oxazole ring, a thiophene moiety, and a sulfonamide group, which are known to influence its biological interactions. The synthesis typically involves multi-step reactions including the formation of the oxazole ring through cyclization and the introduction of the thiophene group via coupling reactions with appropriate precursors.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound's structure suggests it may bind to specific receptors, modulating their function.
- Cell Proliferation : Preliminary studies indicate that it may affect cell proliferation pathways, particularly in cancer cells .
Anticancer Properties
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer activity. For instance, derivatives containing sulfonamide groups have shown effectiveness against various cancer cell lines, including breast adenocarcinoma (MDA-MB-231) and lung carcinoma (A549) .
A study reported that the compound induced apoptosis in cancer cells at micromolar concentrations, suggesting its potential as an anticancer agent. Flow cytometry analysis demonstrated increased apoptotic cell populations upon treatment with this compound .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, indicating its potential role in treating bacterial infections .
Case Studies and Research Findings
- Analgesic Activity : A related study assessed the analgesic effects of similar oxazole derivatives using writhing and hot plate tests, demonstrating promising results in pain relief without significant toxicity .
- Toxicity Assessment : Acute toxicity studies revealed that compounds similar to this compound exhibited low toxicity levels in mice, with no observed lethal effects at tested doses .
- Molecular Docking Studies : Computational docking simulations have provided insights into the binding affinities of the compound with various biological targets, enhancing our understanding of its mechanism of action .
Comparative Analysis
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(2-methoxyethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S2/c1-22-9-8-18-15-16(19-14(23-15)13-3-2-10-24-13)25(20,21)12-6-4-11(17)5-7-12/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKOQYVMJJGNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














